molecular formula C19H19N3O2 B12022840 N-(4-Ethylphenyl)-2-oxo-2-(2-(3-phenylallylidene)hydrazinyl)acetamide CAS No. 767312-37-8

N-(4-Ethylphenyl)-2-oxo-2-(2-(3-phenylallylidene)hydrazinyl)acetamide

Cat. No.: B12022840
CAS No.: 767312-37-8
M. Wt: 321.4 g/mol
InChI Key: FVWHNQACDKCZOQ-KEAYEENMSA-N
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Description

N-(4-Ethylphenyl)-2-oxo-2-(2-(3-phenylallylidene)hydrazinyl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a hydrazinyl group, a phenylallylidene moiety, and an acetamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethylphenyl)-2-oxo-2-(2-(3-phenylallylidene)hydrazinyl)acetamide typically involves the condensation of 4-ethylphenylhydrazine with 3-phenylacrylic acid, followed by cyclization and acylation reactions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethylphenyl)-2-oxo-2-(2-(3-phenylallylidene)hydrazinyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced hydrazinyl derivatives.

    Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

N-(4-Ethylphenyl)-2-oxo-2-(2-(3-phenylallylidene)hydrazinyl)acetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Ethylphenyl)-2-oxo-2-(2-(3-phenylallylidene)hydrazinyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Hydroxyphenyl)-3-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide.
  • (4E,5Z)-4-((4-ethoxyphenyl)imino)-5-((E)-3-phenylallylidene)thiazolidin-2-one.
  • N-(tert-butyl)-2-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide.

Uniqueness

N-(4-Ethylphenyl)-2-oxo-2-(2-(3-phenylallylidene)hydrazinyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

767312-37-8

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

N-(4-ethylphenyl)-N'-[(E)-[(E)-3-phenylprop-2-enylidene]amino]oxamide

InChI

InChI=1S/C19H19N3O2/c1-2-15-10-12-17(13-11-15)21-18(23)19(24)22-20-14-6-9-16-7-4-3-5-8-16/h3-14H,2H2,1H3,(H,21,23)(H,22,24)/b9-6+,20-14+

InChI Key

FVWHNQACDKCZOQ-KEAYEENMSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C=C/C2=CC=CC=C2

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC=CC2=CC=CC=C2

Origin of Product

United States

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